N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by a group of researchers in Taiwan and has since been the subject of numerous scientific investigations. In
Scientific Research Applications
N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In animal studies, N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to inhibit tumor growth and improve glucose metabolism in diabetic animals.
Mechanism of Action
The exact mechanism of action of N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to inhibit tumor growth and improve glucose metabolism in diabetic animals. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with high purity. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in lab experiments. It has not been extensively studied in humans, so its safety and efficacy in humans are not well-understood. Additionally, it may not be effective in all types of diseases, and further research is needed to determine its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of research is to further investigate its potential therapeutic applications. It has shown promise in reducing inflammation, inhibiting tumor growth, and improving glucose metabolism, but further research is needed to determine its efficacy in humans. Another area of research is to investigate its potential side effects and safety profile in humans. Additionally, researchers may investigate the use of N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the use of N-(4-methylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in other disease models to determine its potential efficacy in a wider range of diseases.
properties
IUPAC Name |
1-(4-methylcyclohexyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-14-2-4-15(5-3-14)19-18(25)20-16-6-8-17(9-7-16)26(22,23)21-10-12-24-13-11-21/h6-9,14-15H,2-5,10-13H2,1H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWBAVVIDZOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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